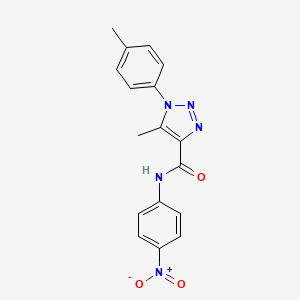
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3 and its molecular weight is 337.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 923106-88-1) is a synthetic organic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.
- Molecular Formula : C17H15N5O3
- Molecular Weight : 337.33 g/mol
- Structure : The compound features a triazole ring with substituents that include methyl and nitrophenyl groups, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects against microbial pathogens. Below are detailed findings from recent research.
Anticancer Activity
Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |
| U-937 (Monocytic Leukemia) | 2.41 | Caspase-3 cleavage leading to apoptosis |
| CEM-13 (T-Acute Leukemia) | 0.50 | Cell cycle arrest at G0-G1 phase |
In a study focusing on MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 0.65 µM, indicating potent anticancer properties . Mechanistic studies revealed that the compound induces apoptosis through the activation of p53 and subsequent caspase pathways .
Antimicrobial Activity
The compound's antimicrobial properties were also assessed against various pathogens. Notably, it exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 2.18 |
| Staphylococcus aureus | 1.35 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Study on Cytotoxicity
A recent study evaluated the cytotoxic effects of this triazole derivative on human leukemia cell lines. The results indicated that the compound selectively inhibited leukemic T-cells at nanomolar concentrations, demonstrating a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of triazole derivatives has shown that modifications in the substituents can significantly affect biological activity. For instance, introducing electron-withdrawing groups such as nitro groups enhanced cytotoxicity against cancer cell lines compared to similar compounds lacking these modifications .
Propriétés
IUPAC Name |
5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-11-3-7-14(8-4-11)21-12(2)16(19-20-21)17(23)18-13-5-9-15(10-6-13)22(24)25/h3-10H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOCRSLFRJSFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













